molecular formula C12H15NO3 B11995373 Ethyl 4-anilino-4-oxobutanoate

Ethyl 4-anilino-4-oxobutanoate

Cat. No.: B11995373
M. Wt: 221.25 g/mol
InChI Key: UFNUADZXPXJYBD-UHFFFAOYSA-N
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Description

Ethyl 4-anilino-4-oxobutanoate: is an organic compound with the molecular formula C12H15NO3 It is a derivative of butanoic acid and features an aniline group attached to the fourth carbon of the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-anilino-4-oxobutanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-chloro-3-oxobutanoate with aniline in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the aniline group, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-anilino-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-anilino-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-anilino-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting the overall metabolic activity of cells .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-anilino-4-oxobutanoate is unique due to the presence of both an aniline group and a ketone group in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 4-anilino-4-oxobutanoate

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)9-8-11(14)13-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14)

InChI Key

UFNUADZXPXJYBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=CC=C1

Origin of Product

United States

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